molecular formula C12H15BrN2O3S B14925308 Ethyl 4-[(4-bromothiophen-2-yl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(4-bromothiophen-2-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B14925308
M. Wt: 347.23 g/mol
InChI Key: SXFWIWKTLQQREV-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromothiophen-2-yl)carbonyl]piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a thiophene ring substituted with a bromine atom, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-bromothiophen-2-yl)carbonyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 4-bromothiophene-2-carboxylic acid, is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling with Piperazine: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-bromothiophen-2-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the piperazine ring can be reduced to form different piperidine derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 4-[(4-bromothiophen-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-bromothiophen-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring, due to its aromatic nature, can participate in π-π interactions with biological macromolecules. The compound’s overall activity is influenced by its ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylthiophen-2-yl)carbonyl]piperazine-1-carboxylate
  • Ethyl 4-[(4-chlorothiophen-2-yl)carbonyl]piperazine-1-carboxylate
  • Ethyl 4-[(4-fluorothiophen-2-yl)carbonyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[(4-bromothiophen-2-yl)carbonyl]piperazine-1-carboxylate is unique due to the presence of the bromine atom on the thiophene ring, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its targets. Additionally, the combination of the piperazine and thiophene rings provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

Molecular Formula

C12H15BrN2O3S

Molecular Weight

347.23 g/mol

IUPAC Name

ethyl 4-(4-bromothiophene-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H15BrN2O3S/c1-2-18-12(17)15-5-3-14(4-6-15)11(16)10-7-9(13)8-19-10/h7-8H,2-6H2,1H3

InChI Key

SXFWIWKTLQQREV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CS2)Br

Origin of Product

United States

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